molecular formula C10H11BrN2O B3037842 1-(6-Bromo-2-pyridinyl)-3-(dimethylamino)-2-propen-1-one CAS No. 638197-51-0

1-(6-Bromo-2-pyridinyl)-3-(dimethylamino)-2-propen-1-one

Cat. No. B3037842
CAS RN: 638197-51-0
M. Wt: 255.11 g/mol
InChI Key: HYOMMVMFAJNUQK-VOTSOKGWSA-N
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Description

The compound “4-Boc-1-(6-bromo-2-pyridyl)piperazine” is a related compound with a molecular formula of C14H20BrN3O2 and a molecular weight of 342.237 g/mol . Another related compound is “1-(6-bromo-2-pyridinyl)piperazine hydrochloride” with a molecular formula of C9H13BrClN3 and a molecular weight of 278.57662 g/mol .


Molecular Structure Analysis

The molecular structure of “1-(6-bromo-2-pyridinyl)piperazine hydrochloride” can be represented by the SMILES string: CC©©OC(=O)N1CCN(CC1)C2=NC(=CC=C2)Br .


Physical And Chemical Properties Analysis

The compound “4-Boc-1-(6-bromo-2-pyridyl)piperazine” has a melting point of 94°C to 98°C, and it appears as a white to yellow powder .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The compound has been utilized in the synthesis of pyrrole-2-carboxaldehydes, demonstrating its role as a progenitor in the synthesis of substituted pyrroles, which are important in various chemical syntheses (Muchowski & Hess, 1988).
  • It has been involved in the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, a novel class of chain-breaking antioxidants, highlighting its potential in antioxidant research (Wijtmans et al., 2004).
  • Research on alpha-bromoacryloylamido indolyl pyridinyl propenones, which include derivatives of this compound, has shown potent apoptotic inducers in human leukemia cells, indicating its relevance in anticancer research (Romagnoli et al., 2018).
  • Studies on bromination of dimethylaminopyridine derivatives have shed light on their chemical reactivity and potential for further functionalization, contributing to synthetic chemistry (Fox et al., 1973).

Molecular Structure and Docking Studies

  • Spectroscopic and DFT studies of bromo based thiophen chalcone derivatives, similar in structure to the compound , have provided insights into their molecular structure, chemical properties, and potential biological activities through molecular docking studies (Ramesh et al., 2020).

Synthesis of Heterocycles and Pharmacophores

  • The compound has been employed in the synthesis of heterocyclic compounds, which are key structures in many pharmaceutical agents, demonstrating its utility in drug discovery (Jiao Jun-ping, 2007).

Advanced Materials and Catalysis

  • Nickel(II) complexes involving pyrazolylpyridines, related to the structure of the compound, have been synthesized and studied for their ethylene oligomerization reactions, indicating its potential application in catalysis and material science (Nyamato et al., 2016).

properties

IUPAC Name

(E)-1-(6-bromopyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-13(2)7-6-9(14)8-4-3-5-10(11)12-8/h3-7H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOMMVMFAJNUQK-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromo-2-pyridinyl)-3-(dimethylamino)-2-propen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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